Cas no 66947-36-2 (N-(5-Bromo-2-methylphenyl)glycine)

N-(5-Bromo-2-methylphenyl)glycine 化学的及び物理的性質
名前と識別子
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- Glycine, N-(5-bromo-2-methylphenyl)-
- N-(5-Bromo-2-methylphenyl)glycine
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- インチ: 1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
- InChIKey: VCNAHXVPZMNTCB-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CNC1=CC(Br)=CC=C1C
N-(5-Bromo-2-methylphenyl)glycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280719-1g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 1g |
¥3164.00 | 2024-05-04 | |
TRC | B697463-250mg |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 250mg |
$ 259.00 | 2023-04-18 | ||
TRC | B697463-500mg |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 500mg |
$ 391.00 | 2023-04-18 | ||
TRC | B697463-100mg |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 100mg |
$ 133.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280719-5g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 5g |
¥9866.00 | 2024-05-04 | |
A2B Chem LLC | AI54720-5g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 5g |
$880.00 | 2024-04-19 | |
1PlusChem | 1P00IC4G-5g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 5g |
$933.00 | 2025-02-28 | |
TRC | B697463-1g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 1g |
$ 552.00 | 2023-04-18 | ||
A2B Chem LLC | AI54720-1g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 1g |
$249.00 | 2024-04-19 | |
1PlusChem | 1P00IC4G-1g |
N-(5-Bromo-2-methylphenyl)glycine |
66947-36-2 | 98% | 1g |
$261.00 | 2025-02-28 |
N-(5-Bromo-2-methylphenyl)glycine 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-(5-Bromo-2-methylphenyl)glycineに関する追加情報
N-(5-Bromo-2-methylphenyl)glycine: A Comprehensive Overview
N-(5-Bromo-2-methylphenyl)glycine (CAS No. 66947-36-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article delves into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of this compound, drawing on the latest scientific findings to provide a comprehensive and up-to-date overview.
N-(5-Bromo-2-methylphenyl)glycine is an aromatic amino acid derivative characterized by a glycine moiety attached to a 5-bromo-2-methylphenyl group. The presence of the bromine atom and the methyl group imparts unique chemical properties that make this compound valuable in various research contexts. The compound's structure can be represented as:
C9H10BrNO2
The synthesis of N-(5-Bromo-2-methylphenyl)glycine typically involves the reaction of 5-bromo-2-methylbenzeneamine with glycine or its derivatives. One common method involves the coupling of 5-bromo-2-methylbenzeneamine with glycine ethyl ester hydrochloride, followed by deprotection to yield the final product. This synthetic route is well-documented in the literature and has been optimized for high yields and purity.
In terms of its biological activities, N-(5-Bromo-2-methylphenyl)glycine has shown promising results in several areas of research. Recent studies have explored its potential as a modulator of various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(5-Bromo-2-methylphenyl)glycine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of interest is the compound's potential as a neuroprotective agent. Research conducted at the University of California, Los Angeles (UCLA) found that N-(5-Bromo-2-methylphenyl)glycine can protect neurons from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying this protective effect is thought to involve the activation of antioxidant defense systems and the inhibition of apoptosis.
In addition to its anti-inflammatory and neuroprotective properties, N-(5-Bromo-2-methylphenyl)glycine has also been investigated for its anticancer potential. A study published in the Cancer Research Journal reported that this compound can selectively inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The specific molecular targets and signaling pathways involved in these effects are still under investigation but are believed to include key regulators such as p53 and Bcl-2.
The versatility of N-(5-Bromo-2-methylphenyl)glycine extends beyond its direct biological activities. It serves as an important building block in the synthesis of more complex molecules with therapeutic potential. For example, it can be used as a starting material for the preparation of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability and bioavailability.
In conclusion, N-(5-Bromo-2-methylphenyl)glycine (CAS No. 66947-36-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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